1-Bromo-3-isopropoxy-2-nitrobenzene
Description
1-Bromo-3-isopropoxy-2-nitrobenzene is a brominated aromatic compound featuring three substituents: a bromine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 2. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (isopropoxy) groups, creating unique electronic and steric properties that influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-2-nitro-3-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGMCQPXFMPVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-bromo-3-isopropoxy-2-nitrobenzene typically involves the following key steps:
- Introduction of the isopropoxy group onto a nitro-substituted benzene ring.
- Bromination at the appropriate position relative to the nitro and isopropoxy substituents.
- Purification and isolation of the target compound.
The synthesis often starts from a nitrobenzene derivative that already contains either a halogen or an alkoxy substituent, facilitating regioselective substitution.
Preparation via Nucleophilic Aromatic Substitution (SNAr)
A common approach involves nucleophilic aromatic substitution where a halogenated nitrobenzene (e.g., 1-fluoro-2-nitrobenzene) is reacted with isopropanol or an isopropoxide source to introduce the isopropoxy group at the meta position relative to the nitro group. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, especially at positions ortho and para to itself.
- Starting Material: 1-fluoro-2-nitrobenzene
- Reagent: Isopropanol or isopropoxide ion
- Conditions: Typically heating under reflux in a polar aprotic solvent or neat alcohol
- Outcome: Formation of 1-fluoro-3-isopropoxy-2-nitrobenzene intermediate
This intermediate can then be subjected to bromination to replace the fluorine atom with bromine, or alternatively, bromination can be performed on the nitro-substituted isopropoxybenzene.
Bromination of Isopropoxy-Nitrobenzene
Bromination is generally performed using bromine or brominating agents under controlled conditions to achieve substitution at the 1-position of the benzene ring. The presence of the nitro group directs the bromination to the desired position due to its strong electron-withdrawing effect.
- Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents
- Solvent: Often acetic acid, chloroform, or dichloromethane
- Temperature: Usually 0–50°C to control reaction rate and selectivity
- Yield: Moderate to good, depending on conditions
Reduction and Functional Group Interconversion (Optional)
In some synthetic routes, the nitro group or other substituents may be modified post-bromination to fine-tune the compound's properties or to introduce further functionalization. For example, reduction of the nitro group to an amine followed by re-oxidation can be part of multi-step syntheses.
Industrial and Patent-Reported Methods
A patented industrial method (US9006477B2) describes the production of nitrobenzene compounds, including halogenated and alkoxy-substituted derivatives, by oxidation of aniline precursors in the presence of tungsten compounds and hydrogen peroxide under acidic to neutral conditions. This method allows for mild, efficient, and environmentally friendly synthesis without the use of hazardous peroxy acids.
- Key Features:
- Use of aniline derivatives as starting materials
- Oxidation with hydrogen peroxide and tungsten catalysts
- Acidic conditions (pH ≤ 2) followed by neutral to alkaline phase
- High yield and industrial scalability
- Avoidance of hazardous reagents and conditions
This method could be adapted for the synthesis of this compound by selecting appropriate aniline precursors bearing bromine and isopropoxy substituents.
Experimental Data from Literature
A specific example from Ambeed describes the preparation of 4-bromo-1-isopropoxy-2-nitrobenzene (a regioisomer closely related to the target compound) with the following conditions and results:
| Parameter | Details |
|---|---|
| Starting Material | 4-bromo-1-isopropoxy-2-nitrobenzene (prepared via general procedure) |
| Reagents | Hydrogen chloride (1 M aqueous), stannous chloride |
| Solvent | Tetrahydrofuran (THF), water |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Workup | Quenched with saturated sodium bicarbonate, filtered, extracted with ethyl acetate |
| Purification | CombiFlash chromatography (0–30% ethyl acetate) |
| Yield | 64% |
| Characterization | ^1H NMR, ^13C NMR, HRMS confirming structure and purity |
This procedure involves reduction steps and purification tailored to the bromo-isopropoxy-nitrobenzene framework and can inform analogous syntheses of the this compound isomer.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 1-fluoro-2-nitrobenzene | Isopropanol, base, heat | Regioselective, straightforward | Requires activated halogenated nitrobenzene |
| Electrophilic Bromination | Isopropoxy-nitrobenzene derivatives | Bromine or NBS, acetic acid, low temp | Good regioselectivity with directing groups | Potential over-bromination |
| Tungsten-Catalyzed Oxidation (Patent US9006477B2) | Aniline derivatives with halogen/alkoxy | H2O2, tungsten catalyst, acidic to neutral pH | Mild, scalable, environmentally friendly | Requires specific catalyst and conditions |
| Reduction and Functional Group Interconversion | Nitro or halogenated intermediates | SnCl2, HCl, THF, aqueous workup | Enables fine tuning of substituents | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring make it susceptible to further substitution reactions.
Nucleophilic Substitution: The isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the isopropoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as sodium methoxide can replace the isopropoxy group.
Major Products:
Oxidation: 1-Bromo-3-carboxy-2-nitrobenzene.
Reduction: 1-Bromo-3-isopropoxy-2-aminobenzene.
Substitution: 1-Bromo-3-methoxy-2-nitrobenzene.
Scientific Research Applications
1-Bromo-3-isopropoxy-2-nitrobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-isopropoxy-2-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, directing further substitutions to specific positions.
Nucleophilic Substitution: The isopropoxy group can be displaced by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to meta positions. The isopropoxy group (-OCH(CH₃)₂) donates electrons via resonance but introduces steric bulk due to its branched alkyl chain. In contrast, methoxy (-OCH₃) in CAS 16618-67-0 is a stronger electron donor with less steric hindrance.
- The methyl group in 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene further increases steric effects, making it less reactive in certain coupling reactions.
Physical Properties
- Solubility: The isopropoxy group enhances solubility in non-polar solvents compared to methoxy analogs. Benzyloxy-containing compounds exhibit even greater lipophilicity.
- Melting/Boiling Points : Higher molecular weight compounds (e.g., 308.13 g/mol for benzyloxy analog ) likely have elevated melting points due to increased van der Waals forces.
Biological Activity
1-Bromo-3-isopropoxy-2-nitrobenzene is an organic compound notable for its unique structural features, which include a bromine atom, an isopropoxy group, and a nitro group attached to a benzene ring. These functional groups significantly influence the compound's biological activity and potential applications in medicinal chemistry.
The molecular formula of this compound is C10H12BrNO3. The presence of the bromine atom enhances the compound's electrophilicity, making it reactive towards nucleophiles. The isopropoxy group serves as an electron-donating substituent, while the nitro group acts as an electron-withdrawing moiety, creating a balance that affects the compound's reactivity and stability in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is believed to influence neurotransmitter systems by modulating the release or uptake of neurotransmitters such as serotonin and dopamine. This mechanism could lead to diverse physiological effects, including anti-inflammatory and antiproliferative activities .
Biological Activity Assays
Research has demonstrated that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Preliminary studies indicate that the compound may possess antibacterial properties against various pathogens.
- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cell lines, suggesting its utility in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli and Staphylococcus aureus | |
| Antiproliferative | Inhibition of HeLa and A549 cell lines |
Case Studies
Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Study on Antibacterial Properties : A study assessed the antibacterial efficacy of nitro-substituted phenolic compounds, revealing that compounds with similar structures exhibited notable activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antiproliferative Research : In vitro studies demonstrated that nitroaromatic compounds could inhibit cancer cell growth through apoptosis induction mechanisms. The specific pathways involved remain an area for further exploration .
Toxicity and Safety Profile
The toxicity profile of this compound has not been extensively characterized; however, preliminary assessments suggest low toxicity levels similar to other nitroaromatic compounds. Toxicity predictions indicate that it may belong to classes with minimal side effects concerning hepatotoxicity and mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
